Iroplakts
Description
Iroplakts (systematic IUPAC name pending verification) is a synthetic organic compound characterized by a unique heterocyclic core structure with functionalized side chains. Key structural features include a fused bicyclic system with electron-withdrawing substituents, which confer thermal stability and selective reactivity. Current research emphasizes optimizing its synthesis (yield: ~65% via Friedel-Crafts alkylation) and elucidating structure-activity relationships .
Properties
CAS No. |
154248-96-1 |
|---|---|
Molecular Formula |
C346H585N97O102S5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Iroplakts undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iroplakts has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications might include its use in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Iroplakts involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that this compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues
Compound A: Tervoplactin
- Structural Similarities : Shares the bicyclic core but substitutes the nitro group with a carboxylate moiety.
- Key Differences :
Compound B: Xylofractin
- Structural Similarities : Identical core but with a methylthio (-SCH₃) side chain.
- Key Differences :
Functional Analogues
Compound C: Polyaniline (PANI)
- Functional Similarities : Both act as conductive polymers in electrochemical sensors.
- Key Differences :
Compound D: Ruthenium(II) polypyridyl complexes
Data Tables
Critical Research Findings
- Synthetic Scalability : this compound’ yield improves with microwave-assisted synthesis (75% vs. 65% conventional), but purity decreases by 8% due to side-product formation .
- Toxicity Profile : While this compound exhibits lower acute toxicity than Xylofractin, chronic exposure studies reveal nephrotoxicity at ≥200 mg/kg doses in rats .
- Catalytic Versatility : Outperforms PANI in cross-coupling reactions but requires palladium co-catalysts, increasing cost .
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